

# Application Note: Preparation of Chiral Sulfinimines from (S)-4-Methylbenzenesulfinamide

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## Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986

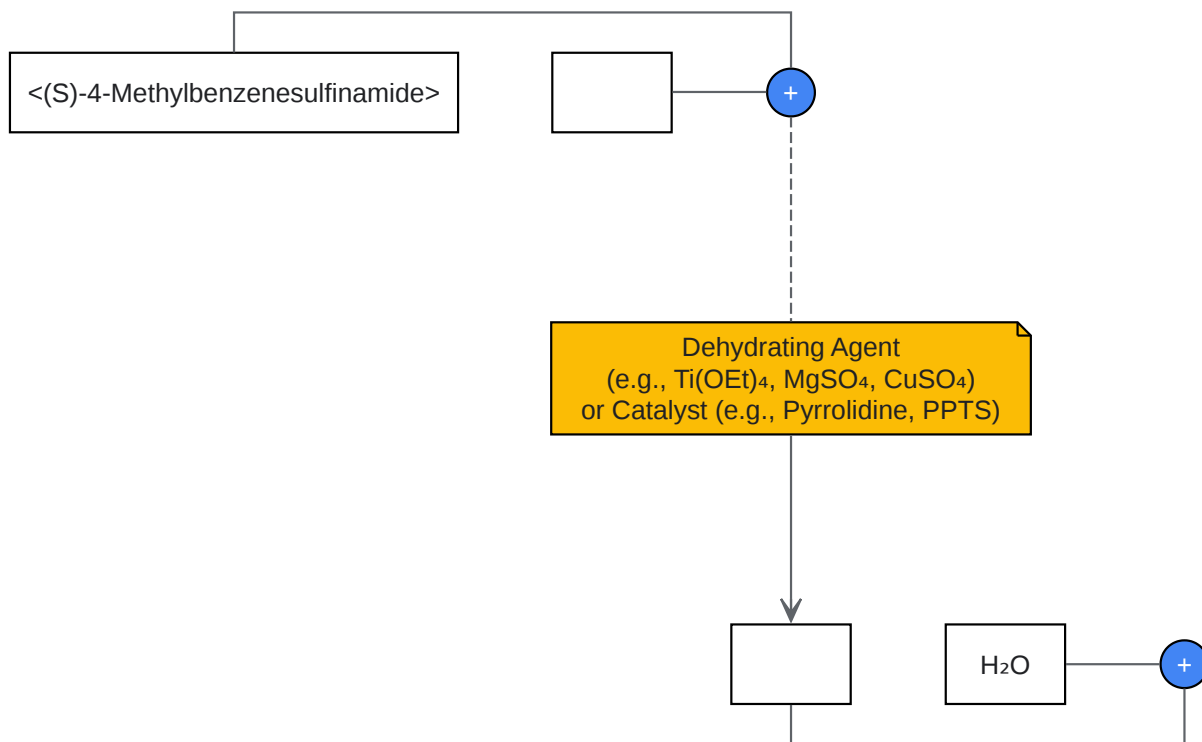
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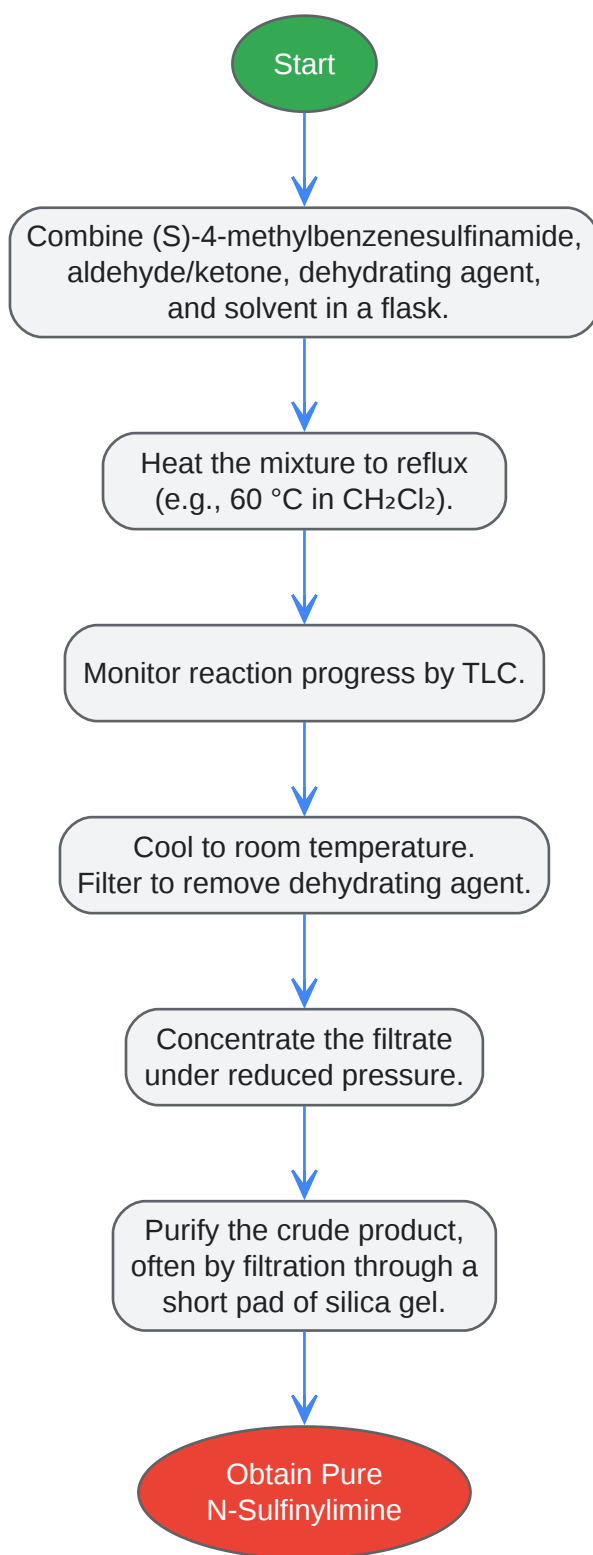
Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral N-sulfinylimines (sulfinimines) are pivotal intermediates in asymmetric synthesis, enabling the stereoselective preparation of a vast array of nitrogen-containing compounds, including chiral amines and amino acids.[1][2] The condensation of enantiopure sulfinamides, such as **(S)-4-methylbenzenesulfinamide** (also known as (S)-p-toluenesulfinamide), with aldehydes and ketones is the most direct and widely employed method for their synthesis.[3][4] This application note provides detailed protocols and quantitative data for the preparation of chiral N-sulfinylimines from **(S)-4-methylbenzenesulfinamide**, utilizing a mild and efficient condensation method.

## General Reaction Scheme

The synthesis involves the acid- or base-catalyzed condensation of **(S)-4-methylbenzenesulfinamide** with a carbonyl compound (aldehyde or ketone). The reaction typically requires a dehydrating agent or azeotropic removal of water to drive the equilibrium toward the formation of the N-sulfinylimine product.





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## References

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